molecular formula C8H16NO5P B7801868 Dicrotophos CAS No. 3735-78-2

Dicrotophos

Cat. No.: B7801868
CAS No.: 3735-78-2
M. Wt: 237.19 g/mol
InChI Key: VEENJGZXVHKXNB-UHFFFAOYSA-N
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Description

Dicrotophos is an organophosphate compound that functions as a systemic insecticide and acaricide with contact and stomach action . Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a key enzyme responsible for breaking down the neurotransmitter acetylcholine in synapses . This inhibition leads to the accumulation of acetylcholine, resulting in sustained neurotransmission, which is toxic to insects . In research contexts, this compound is utilized as a model organophosphate insecticide for studying its efficacy against a range of sucking and chewing pests, including aphids, thrips, spider mites, and boll weevils, often in applications involving crops like cotton, rice, and pecans . Its properties, including high aqueous solubility and systemic activity in plants, make it a subject of interest in environmental fate and mobility studies . It is critical to note that this compound is extremely toxic to mammals and highly toxic to non-target organisms such as birds, terrestrial invertebrates, and aquatic invertebrates . The U.S. Environmental Protection Agency (EPA) has identified risks of concern for occupational handlers and bystanders and has implemented mitigation measures for its use . Genotoxicity assessments in vitro have shown that this compound can induce chromosomal aberrations and DNA damage . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use and is strictly not for personal use. Proper safety protocols must be followed.

Properties

IUPAC Name

[4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEENJGZXVHKXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048107
Record name 3-Hydroxy-N,N-dimethylcrotonamide dimethyl phosphate
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Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3735-78-2
Record name 3-(Dimethylamino)-1-methyl-3-oxo-1-propen-1-yl dimethyl phosphate
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URL https://commonchemistry.cas.org/detail?cas_rn=3735-78-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicrotophos
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Record name 3-Hydroxy-N,N-dimethylcrotonamide dimethyl phosphate
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Record name 3-(dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate
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Preparation Methods

Reaction Overview

Dicrotophos is synthesized via the Perkow reaction , a nucleophilic substitution process between trimethyl phosphite and N,N-dimethyl-α-chloroacetoacetamide . This reaction predominantly yields the (E)-isomer of this compound, characterized by its superior pesticidal activity. The general reaction equation is:

P(OCH3)3+C5H8ClNO2C8H16NO5P+CH3Cl\text{P(OCH}3\text{)}3 + \text{C}5\text{H}8\text{ClNO}2 \rightarrow \text{C}8\text{H}{16}\text{NO}5\text{P} + \text{CH}_3\text{Cl}

Here, trimethyl phosphite acts as the nucleophilic agent, while the chloroacetoacetamide serves as the electrophilic carbonyl substrate. The byproduct, methyl chloride, is volatile and easily removed under reaction conditions.

Reaction Mechanism

The Perkow reaction proceeds through three distinct stages:

  • Nucleophilic Attack : The phosphite’s oxygen atom attacks the carbonyl carbon of the haloketone, forming a zwitterionic intermediate.

  • Rearrangement and Elimination : The intermediate undergoes structural reorganization, expelling the chloride ion and generating a cationic intermediate.

  • Dealkylation : The chloride ion attacks a methyl group on the phosphite, resulting in the final vinyl phosphate (this compound) and methyl chloride.

This mechanism diverges from the competing Michaelis-Arbuzov reaction , which produces β-keto phosphonates. The Perkow pathway is favored in this compound synthesis due to the electron-withdrawing chloro group in N,N-dimethyl-α-chloroacetoacetamide, which enhances carbonyl electrophilicity.

Reaction Conditions and Optimization

While explicit industrial protocols are proprietary, key parameters can be inferred from physicochemical data:

ParameterValue/RangeSignificance
TemperatureAmbient to 100°CBalances reaction rate and thermal stability
PressureReduced (e.g., 0.1 mmHg)Facilitates byproduct removal
SolventSolvent-free or inert mediaMinimizes side reactions
Purity of Reactants>95%Ensures high yield of (E)-isomer

The product’s boiling point (130°C at 0.1 mmHg) suggests that distillation under vacuum is critical for isolating this compound. Additionally, the reaction’s exothermic nature necessitates controlled temperature to prevent decomposition.

Analysis of Reaction Components

Reactants and Reagents

  • Trimethyl Phosphite (C₃H₉O₃P) : A trialkyl phosphite with strong nucleophilic properties. Its low steric hindrance facilitates rapid carbonyl attack.

  • N,N-Dimethyl-α-Chloroacetoacetamide (C₅H₈ClNO₂) : A halogenated ketone derivative. The chloro group at the α-position enhances reactivity by polarizing the carbonyl bond.

Byproducts and Isomer Formation

The primary byproduct, methyl chloride (CH₃Cl) , is removed via distillation due to its volatility (bp: −24.7°C). Isomeric purity is crucial, as the (E)-isomer exhibits higher bioactivity. The reaction’s stereochemical outcome is influenced by the steric and electronic effects of the dimethylamino group, which stabilizes the (E)-configuration during intermediate rearrangement.

Industrial Synthesis Considerations

Scalability and Yield

Industrial-scale production prioritizes:

  • Continuous Distillation : To isolate this compound efficiently from the reaction mixture.

  • Catalyst-Free Conditions : Avoiding catalysts reduces post-synthesis purification steps.

  • Quality Control : Analytical methods such as gas chromatography (GC) with flame photometric detection ensure ≥95% purity, as mandated for commercial standards .

Chemical Reactions Analysis

Types of Reactions: Dicrotophos undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dimethylphosphoric acid, dimethylamine, and various oxon derivatives .

Scientific Research Applications

Key Applications

  • Agricultural Pest Control
    • Target Pests : Dicrotophos is primarily utilized to manage pests in cotton crops, including:
      • Flea hoppers
      • Aphids
      • Thrips
      • Stink bugs
      • Tarnished plant bugs .
    • Application Methods : It can be applied via foliar sprays or tree injections for ornamental and non-food-bearing trees .
  • Efficacy Studies
    • Research indicates that this compound effectively reduces pest populations, contributing to higher yields in cotton production. Studies have shown no significant residue levels on certified farms in certain regions, indicating effective pest management without excessive chemical accumulation .

Health and Environmental Impact

  • Toxicological Studies
    • This compound has been linked to various health risks due to its mechanism as a cholinesterase inhibitor. Exposure can lead to symptoms such as nausea, dizziness, and at extreme levels, respiratory paralysis .
    • Genotoxicity studies have demonstrated that this compound can cause DNA damage in certain cell lines, raising concerns about its potential carcinogenic effects despite some studies indicating no significant carcinogenicity in animal models .
  • Regulatory Assessments
    • The U.S. Environmental Protection Agency (EPA) has conducted comprehensive assessments of this compound, focusing on its human health risks and environmental impact. These assessments have led to the retention of safety factors due to the potential for neurodevelopmental harm in children .

Case Study 1: Efficacy in Cotton Production

  • A study conducted in the southeastern United States demonstrated that this compound application significantly reduced populations of target pests, leading to increased cotton yield. This study highlighted the importance of integrated pest management strategies that include this compound as a key component.

Case Study 2: Human Health Risk Assessment

  • An assessment by the California Department of Pesticide Regulation evaluated the long-term exposure risks associated with this compound among agricultural workers. The study found elevated risks of neurotoxicity and reproductive toxicity at certain exposure levels, prompting recommendations for stricter application guidelines and protective measures for workers .

Summary of Findings

Application AreaDescriptionKey Findings
Agricultural Pest ControlUsed primarily on cotton for managing specific pestsEffective reduction in pest populations
Toxicological ImpactLinked to cholinesterase inhibition and potential genotoxicitySignificant health risks identified
Regulatory OversightSubject to ongoing EPA reviews and assessmentsRetained safety factors due to neurodevelopmental risks

Mechanism of Action

Dicrotophos exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The molecular target of this compound is the active site of acetylcholinesterase, where it forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

Monocrotophos

Monocrotophos (C₇H₁₄NO₅P, molecular weight 223.16 g/mol) shares a nearly identical structure with dicrotophos but differs in the nitrogen substituent: monocrotophos has an N-methylamide group, while this compound has an N,N-dimethylamide group (Figure 1) . This structural difference influences their physicochemical properties:

Property Monocrotophos This compound
Strongest acidic pKa 3.4 3.7
Strongest basic pKa 8.9 6.8
LogP -0.68 -0.78
Intrinsic solubility (logS) -1.05 -1.07
SASA (Ų) 440.83 440.55

Monocrotophos is more hydrophilic at higher pH levels (logD = -0.68 at pH 7) compared to this compound (logD = -0.78) . Both exhibit high water solubility (~16 mg/L at pH 6–14) but diverge at low pH, where this compound shows higher solubility due to protonation of the dimethylamino group .

Dichlorvos

Dichlorvos (C₄H₇Cl₂O₄P), another OP insecticide, shares a vinyl phosphate backbone but replaces the dimethylamide group with dichlorovinyl substituents.

Toxicological Profiles

Acute Toxicity

  • This compound : LD₅₀ (oral, rat) = 17–22 mg/kg; highly toxic to birds (LD₅₀ = 2–5 mg/kg in quail) .
  • Monocrotophos: LD₅₀ (oral, rat) = 14–23 mg/kg; similarly neurotoxic but with higher predicted embryotoxicity .
  • Dichlorvos : LD₅₀ (oral, rat) = 56–108 mg/kg; less acutely toxic but a potent AChE inhibitor .

Genotoxicity and Chronic Effects

This compound induces DNA damage in Hep G2 cells (comet assay) and chromosomal aberrations in CHO-K1 cells . Computational predictions using PASS software suggest this compound has higher mutagenicity and gastrointestinal toxicity than monocrotophos, which is linked to its N,N-dimethyl group . Both compounds are moderately carcinogenic .

Environmental Behavior

Parameter This compound Monocrotophos Dichlorvos
Soil half-life 3 days 5–7 days 1–4 days
Major metabolites N,N-dimethylbutyramide Desmethyl monocrotophos Dichloroacetaldehyde
Aquatic toxicity LC₅₀ (fish) = 2.1 mg/L LC₅₀ (fish) = 0.8 mg/L LC₅₀ (fish) = 0.1 mg/L

This compound degrades rapidly in soil under aerobic conditions but poses risks to birds due to high acute toxicity . Monocrotophos is more persistent and toxic to aquatic organisms .

Regulatory and Analytical Considerations

  • This compound : Removed from EPA Method 525.3 due to poor chromatographic peak shape and recovery during solid-phase extraction (SPE) . Requires 10X FQPA safety factor due to unresolved neurotoxicity concerns .
  • Monocrotophos: Banned in the EU and U.S. since 2020 due to high bee toxicity .
  • Dichlorvos : Restricted in residential settings but still used in greenhouse fumigation .

Biological Activity

Dicrotophos is an organophosphate insecticide known for its potent biological activity, primarily through the inhibition of acetylcholinesterase (AChE). This compound has been extensively studied for its toxicological effects on various organisms, including mammals, birds, and aquatic life. The following sections detail the biological activity of this compound, including its mechanisms of action, toxicity profiles, and case studies.

This compound exerts its biological effects primarily by inhibiting AChE, an enzyme essential for the breakdown of acetylcholine in the nervous system. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is responsible for the characteristic cholinergic symptoms observed in exposed organisms.

Key Metabolic Pathways

  • Hydrolysis : this compound undergoes hydrolysis to form dimethyl phosphate and N-methylacetoacetamide, which are less toxic metabolites .
  • Demethylation : The compound is metabolized through demethylation to des-O-methylthis compound .
  • Excretion : Studies show that a significant percentage (45-71%) of this compound is excreted in urine within 48 hours post-exposure in animal models .

Toxicity Profiles

This compound is classified as a highly hazardous pesticide, with varying toxicity levels based on exposure routes and species. The following table summarizes key toxicity data:

Endpoint Value Species
Oral LD505-50 mg/kgRats
Dermal LD50100-1000 mg/kgRabbits
Inhalation NOAEL0.04 mg/kgDogs
AChE Inhibition (RBC)49% at 0.4 mg/kgMale Rats
AChE Inhibition (Brain)58% at 2.5 mg/kgMale Rats

Study on Mammalian Toxicity

In a chronic toxicity study involving rats, this compound was administered at varying doses. The results indicated significant inhibition of plasma and red blood cell AChE activity at doses as low as 0.4 mg/kg body weight. Notably, no mortality was observed even at higher doses (2.5 mg/kg), but clinical signs such as salivation and tremors were evident .

Developmental Toxicity in Avian Species

Research involving this compound exposure in chicken embryos demonstrated severe developmental abnormalities. Embryos treated with this compound exhibited notochordal folding and cranial deformities, particularly when exposure occurred during early stages of development . This highlights the potential teratogenic effects of this compound on avian species.

Genotoxicity and Carcinogenic Potential

This compound has been evaluated for genotoxic effects using various assays:

  • Positive results were noted in a mouse lymphoma assay indicating potential mutagenicity.
  • However, most reverse mutation assays conducted on bacterial strains yielded negative results, suggesting limited genotoxic potential under certain conditions .

Environmental Impact

The ecological implications of this compound are significant due to its toxicity to non-target species. Studies indicate that this compound can adversely affect beneficial insects and aquatic organisms, leading to disruptions in local ecosystems . The compound's persistence in the environment raises concerns regarding bioaccumulation and long-term ecological risks.

Q & A

Q. What are the primary mechanisms of neurotoxicity for Dicrotophos, and how are they experimentally validated?

this compound inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation and synaptic overstimulation. Experimental validation typically involves in vitro AChE inhibition assays (e.g., Ellman method) and in vivo neurobehavioral assessments in rodent models. For example, motor activity deficits in rats (postnatal days PND11–PND17) correlate with AChE inhibition levels, providing mechanistic evidence .

Q. How do researchers assess this compound’ environmental persistence, and what factors influence its degradation?

this compound’ half-life in soil and water is pH-dependent. Hydrolysis studies in buffered solutions (pH 5–9) reveal half-lives ranging from 28 days (pH 9) to 117 days (pH 5). Aerobic/anaerobic soil degradation pathways produce metabolites like N,N-dimethylbutyramide. Researchers use gas chromatography-mass spectrometry (GC-MS) to track parent compounds and degradation products under controlled conditions .

Q. What standardized protocols exist for measuring acute toxicity of this compound in animal models?

Acute oral and dermal toxicity tests follow OECD guidelines. For example, rat LD₅₀ values (13–25 mg/kg orally; 42–225 mg/kg dermally) are derived from dose-response studies with mortality endpoints. Inhalation LC₅₀ is measured via aerosol exposure chambers (e.g., 0.61–0.91 mg/L/hour in rats). Statistical tools like Probit analysis quantify toxicity thresholds .

Advanced Research Questions

Q. How can computational models predict this compound’ physicochemical behavior, and what are their limitations?

Tools like ChemAxon calculate properties such as logP (lipophilicity), pKa (acid/base strength), and logD (pH-dependent solubility). For instance, this compound’ logD shifts from −2.4 (pH 2) to +0.5 (pH 7), indicating increased hydrophobicity in neutral environments. However, models may underestimate bioaccumulation potential due to oversimplified metabolic pathways .

Q. What methodologies resolve contradictions in developmental neurotoxicity (DNT) data for this compound?

Weight-of-evidence (WOE) frameworks integrate in vitro (e.g., neuronal cell viability assays), in vivo (e.g., rat developmental studies), and epidemiological data. For example, conflicting results on teratogenicity in birds (0.1 mg/egg) versus mammals require cross-species extrapolation and probabilistic risk modeling .

Q. How do researchers design experiments to compare this compound and Monocrotophos toxicity profiles?

Comparative studies use enzyme kinetics (e.g., arylformamidase inhibition: Kd = 3.2 mM for this compound vs. 5.4 mM for Monocrotophos) and predictive toxicology tools like PASS software. Dose-equivalent exposures in parallel cohorts (e.g., rats at matched developmental stages) isolate structural-activity differences (e.g., N-methyl vs. N,N-dimethyl groups) .

Q. What experimental strategies mitigate confounding variables in this compound ecotoxicology studies?

Controlled microcosm experiments partition abiotic (pH, temperature) and biotic (microbial activity) factors. For instance, spiked soil columns under aerobic conditions quantify metabolite formation rates, while LC-MS/MS monitors bioaccumulation in oligochaetes. Isotopic labeling (e.g., ¹⁴C-Dicrotophos) traces degradation pathways with minimal interference .

Methodological Guidance

  • Data Integration : Use systematic reviews (PRISMA guidelines) to harmonize toxicity data from disparate sources (e.g., PubChem, PPDB) .
  • Ethical Compliance : Adhere to OECD/EPA animal testing standards, including 3Rs (Replacement, Reduction, Refinement) for in vivo studies .
  • Statistical Rigor : Apply Bayesian networks for probabilistic risk assessment when extrapolating from limited datasets (e.g., low-dose human exposure scenarios) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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